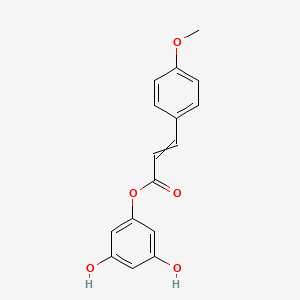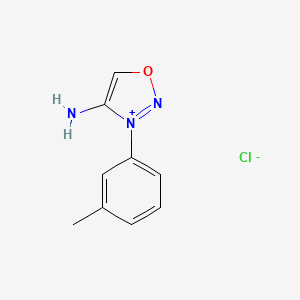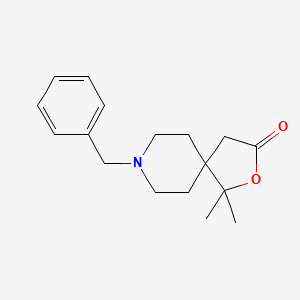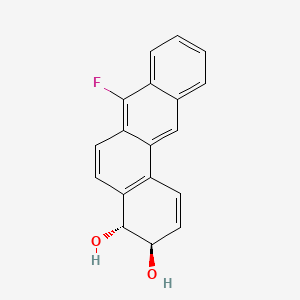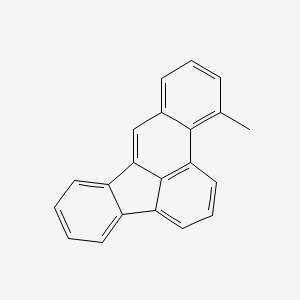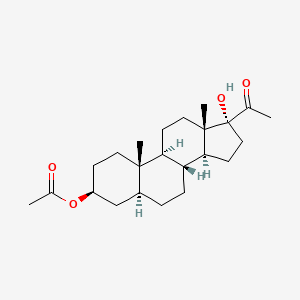
Allopregnane-3beta,17alpha-diol-20-one 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allopregnane-3beta,17alpha-diol-20-one 3-acetate is a synthetic derivative of allopregnanolone, a neurosteroid that plays a crucial role in modulating the activity of the central nervous system. This compound is known for its potential therapeutic applications, particularly in the fields of neurology and endocrinology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate can be synthesized from allopregnan-3beta-ol-20-one 3-acetate through a series of chemical reactions. The process involves the acetylation of allopregnan-3beta-ol-20-one using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Allopregnane-3beta,17alpha-diol-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Allopregnane-3beta,17alpha-diol-20-one 3-acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating the activity of GABA receptors in the brain.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety, depression, and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
Allopregnane-3beta,17alpha-diol-20-one 3-acetate exerts its effects by modulating the activity of GABA receptors in the central nervous system. It enhances the inhibitory effects of GABA, leading to a calming effect on the brain. The compound interacts with specific binding sites on the GABA receptor complex, resulting in increased chloride ion influx and hyperpolarization of neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopregnanolone: A naturally occurring neurosteroid with similar effects on
Propriétés
Numéro CAS |
5456-44-0 |
|---|---|
Formule moléculaire |
C23H36O4 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)23(26)12-9-20-18-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(18)8-11-22(20,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
TVQDBRRFOFGWDS-LQHFQCQCSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


